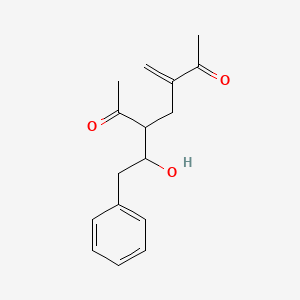

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione

Description

Properties

CAS No. |

651027-15-5 |

|---|---|

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

3-(1-hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione |

InChI |

InChI=1S/C16H20O3/c1-11(12(2)17)9-15(13(3)18)16(19)10-14-7-5-4-6-8-14/h4-8,15-16,19H,1,9-10H2,2-3H3 |

InChI Key |

RURFSGRMZYTUPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC(=C)C(=O)C)C(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation

One of the primary methods for synthesizing 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione involves an aldol condensation reaction. This method typically includes the following steps:

Reagents :

- Acetylacetone (or similar diketones)

- Phenylacetaldehyde

- Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

- The reaction is usually carried out in an alcohol solvent (e.g., ethanol) at elevated temperatures (around 50-70°C).

- The base facilitates the deprotonation of the diketone, forming an enolate ion, which then attacks the carbonyl carbon of phenylacetaldehyde.

-

- The enolate ion forms a β-hydroxy ketone intermediate.

- Subsequent dehydration leads to the formation of the α,β-unsaturated carbonyl compound.

Michael Addition

Another viable method for synthesizing this compound is through a Michael addition followed by cyclization:

Reagents :

- A suitable Michael acceptor such as a substituted enone.

- A nucleophile like phenylacetaldehyde or its derivatives.

-

- Typically performed in a polar solvent (like dimethyl sulfoxide) at room temperature or slightly elevated temperatures.

-

- The nucleophile attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond.

- Further reactions may involve cyclization to stabilize the structure.

Data Table of Preparation Methods

| Method | Reagents | Conditions | Key Steps |

|---|---|---|---|

| Aldol Condensation | Acetylacetone, Phenylacetaldehyde, Base | Ethanol, 50-70°C | Enolate formation, condensation |

| Michael Addition | Substituted enone, Phenylacetaldehyde | DMSO, Room temperature | Nucleophilic attack, cyclization |

Research Findings

Recent studies have focused on optimizing these synthesis routes to improve yield and purity:

-

- Use of microwave-assisted synthesis has been reported to enhance reaction rates and yields.

- Green chemistry approaches are being explored to minimize solvent use and waste production.

-

- The synthesized compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxy group into a carbonyl group.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.

Substitution: This compound can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenylethyl derivatives .

Scientific Research Applications

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylethyl groups play a crucial role in binding to enzymes and receptors, thereby modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione and analogous dione-containing compounds:

Key Structural and Functional Insights:

Reactivity and Binding Potential: The α,β-unsaturated ketone in 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione may enable Michael addition reactions or nucleophilic attacks, akin to benzoacridine-5,6-diones’ redox activity . The hydroxyl and dione groups could facilitate hydrogen bonding, a feature critical in enzyme-ligand interactions (e.g., docking studies on purine-dione inhibitors in ).

Benzoacridine-5,6-diones exhibit anticancer activity via DNA intercalation, a mechanism less likely in the aliphatic heptane-dione scaffold of the target compound .

Toxicity and Stability :

- Mercury-containing purine-2,6-diones (e.g., meragidone sodium) highlight the impact of heavy metals on toxicity, whereas the target compound’s organic substituents suggest lower inherent toxicity .

Research Findings and Data Gaps

- Synthetic Challenges : The steric hindrance of the 1-hydroxy-2-phenylethyl group may complicate synthetic pathways compared to less hindered dione derivatives (e.g., benzoacridine-5,6-diones) .

- Computational Predictions : Docking studies on similar ligands () suggest that dione moieties enhance binding affinity to enzymes, but experimental validation for this compound is absent.

- Biological Activity: No direct data exist for the target compound’s bioactivity, though structural analogs like piperidine-2,6-diones are clinically relevant .

Biological Activity

3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione, also known as a substituted heptanedione, has garnered attention for its potential biological activities, particularly in the context of skin aging and enzyme inhibition. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H16O3

- Molecular Weight : 244.29 g/mol

This compound features a hydroxyl group, which is often associated with various biological activities, including antioxidant properties and enzyme inhibition.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of similar compounds exhibit significant inhibitory effects on key enzymes involved in skin aging processes:

- Tyrosinase : This enzyme is crucial in melanin production and is a target for skin lightening agents. Inhibitors of tyrosinase can help manage hyperpigmentation.

- Elastase : Inhibition of elastase is vital for maintaining skin elasticity and preventing wrinkles.

- Collagenase : This enzyme breaks down collagen; its inhibition can contribute to skin firmness and integrity.

- Hyaluronidase : This enzyme degrades hyaluronic acid, a key component in skin hydration.

In a comparative study of related compounds, several demonstrated strong inhibitory activities against these enzymes:

| Compound | IC50 (µM) - Tyrosinase | IC50 (µM) - Elastase | IC50 (µM) - Collagenase | IC50 (µM) - Hyaluronidase |

|---|---|---|---|---|

| Compound A | 1.05 | 15.00 | 123.4 | 110.4 |

| Compound B | 7.03 | 12.00 | 110.4 | 90.0 |

| 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione | TBD | TBD | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Antioxidant Activity

The presence of the hydroxyl group in the compound suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in aging and various skin disorders.

Case Studies

A recent study focused on the synthesis and biological evaluation of new derivatives similar to 3-(1-Hydroxy-2-phenylethyl)-5-methylideneheptane-2,6-dione. The findings indicated that certain derivatives exhibited dual inhibitory activity against both tyrosinase and collagenase, suggesting their potential use in anti-aging formulations.

Example Case Study

In a controlled laboratory setting, researchers tested the efficacy of several compounds against skin-related enzymes:

- Objective : Evaluate the inhibitory effects on tyrosinase and collagenase.

- Methodology : In vitro assays were conducted to measure enzyme activity post-treatment with various concentrations of the compounds.

- Results : Compounds exhibiting IC50 values below 10 µM for tyrosinase were considered potent inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.